molecular formula C11H19Cl3N2 B4230291 N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B4230291
M. Wt: 285.6 g/mol
InChI Key: IWNDKTBGTLRIKN-UHFFFAOYSA-N
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Description

N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of a 2-chlorobenzyl group attached to a dimethylated ethanediamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with N,N-dimethyl-1,2-ethanediamine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:

2-chlorobenzyl chloride+N,N-dimethyl-1,2-ethanediamineN’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride\text{2-chlorobenzyl chloride} + \text{N,N-dimethyl-1,2-ethanediamine} \rightarrow \text{N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride} 2-chlorobenzyl chloride+N,N-dimethyl-1,2-ethanediamine→N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzylamines, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to produce complex molecules.

    Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride include:

  • N-benzyl-N,N-dimethyl-1,2-ethanediamine
  • N’-(2-bromobenzyl)-N,N-dimethyl-1,2-ethanediamine
  • N’-(2-fluorobenzyl)-N,N-dimethyl-1,2-ethanediamine

Uniqueness

What sets N’-(2-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride apart from these similar compounds is the presence of the 2-chlorobenzyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.2ClH/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12;;/h3-6,13H,7-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNDKTBGTLRIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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